Product packaging for 4-Chlorophthalic anhydride(Cat. No.:CAS No. 118-45-6)

4-Chlorophthalic anhydride

Cat. No.: B086697
CAS No.: 118-45-6
M. Wt: 182.56 g/mol
InChI Key: BTTRMCQEPDPCPA-UHFFFAOYSA-N
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Description

Overview of Phthalic Anhydride (B1165640) Derivatives in Advanced Materials and Organic Chemistry

Phthalic anhydride and its derivatives are foundational to numerous areas of organic synthesis and the development of advanced materials. atamanchemicals.comlew.ro These compounds are prized for their bifunctional nature, which allows for a variety of chemical transformations. atamanchemicals.com In the realm of polymer chemistry, phthalic anhydrides are key precursors to polyesters and polyimides, materials known for their exceptional thermal stability and mechanical strength. datavagyanik.comguidechem.com The reactivity of the anhydride group allows for reactions such as esterification and amidation, forming the backbone of these robust polymers. guidechem.com

In organic synthesis, phthalic anhydride derivatives are versatile reagents. lew.roresearchgate.net They are instrumental in the preparation of dyes, pigments, and pharmaceuticals. guidechem.comatamanchemicals.com The ability to introduce various substituents onto the phthalic anhydride core allows for the fine-tuning of the properties of the final products, a critical aspect in drug development and materials science. zcpc.net For instance, the synthesis of certain nonsteroidal anti-inflammatory drugs (NSAIDs) and other analgesics relies on phthalic anhydride derivatives. zcpc.net

Historical Context of 4-Chlorophthalic Anhydride Discovery and Initial Studies (First synthesized in 1881)

The journey of this compound began in 1881 with its first synthesis. guidechem.com This discovery opened a new avenue for the creation of chlorinated organic compounds. Early research primarily focused on understanding its fundamental chemical properties and exploring its potential as an intermediate in the synthesis of dyes and other organic molecules. Over the years, numerous methods for its preparation have been developed, reflecting its growing importance in the chemical industry. These methods include the direct chlorination of phthalic anhydride and the aromatization of 4-chlorotetrahydrophthalic anhydride. chemicalbook.comgoogle.comgoogle.com The challenge in many of these synthetic routes has been to achieve a high yield of the desired 4-chloro isomer while minimizing the formation of the 3-chloro isomer and other impurities. google.comresearchgate.net

Contemporary Significance and Research Trajectories of this compound

In the modern era, this compound has emerged as a critical raw material for the production of high-performance polyimide engineering plastics. guidechem.comgoogle.com These materials, synthesized from monomers derived from this compound, exhibit superior high-temperature resistance and other specialized functions, making them indispensable in high-tech fields such as aerospace, aviation, and microelectronics. guidechem.comguidechem.com

Current research is actively exploring more efficient and environmentally friendly synthetic routes to produce this compound with high purity. researchgate.netpatsnap.com Studies have investigated various reaction conditions, including the use of different solvents and catalysts, to optimize the yield and selectivity of the chlorination process. researchgate.netdissertationtopic.net For example, a pilot-plant scale synthesis achieved a purity of over 98.5% by optimizing reaction parameters such as pH, temperature, and reaction time. researchgate.net Furthermore, research into the solid-liquid equilibrium of systems containing this compound and its isomers is crucial for developing effective purification methods. researchgate.netacs.org

Beyond polymer applications, contemporary research continues to explore the use of this compound as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. datavagyanik.comzcpc.net Its derivatives are being investigated for their potential biological activities, including applications as herbicides and fungicides. zcpc.net The versatility of this compound ensures its continued importance in both academic and industrial research.

Detailed Research Findings

Synthesis and Purity

MethodReactantsKey ConditionsPurity/YieldReference
Chlorination of Phthalic AnhydridePhthalic anhydride, ChlorineAqueous medium, 70°C, 12 hours- chemicalbook.com
Pilot Plant SynthesisSodium salt of phthalic anhydride, Chlorine gaspH 4.5-5.5, 55-65°C, 180-220 min>98.5% purity, 50-60% yield researchgate.net
Nitration-Chlorination RoutePhthalic anhydride, Nitric acid, Sulfuric acid, ChlorineMulti-step processTotal monochlorophthalic anhydride yield 89-95% dissertationtopic.net
Diels-Alder and AromatizationMaleic anhydride, Chloroprene (B89495), BromineCyclization followed by aromatization>85% total yield, >99% purity google.com
TransimidationN-alkyl-4-chlorophthalimide, 4-chlorotetrahydrophthalic anhydride-- google.com

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC8H3ClO3 guidechem.com
Molecular Weight182.56 g/mol guidechem.com
AppearanceWhite crystalline powder guidechem.com
Melting Point170-175°C guidechem.com
Boiling Point350-360°C guidechem.com
SolubilitySparingly soluble in water; soluble in acetone (B3395972) and benzene (B151609) guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3ClO3 B086697 4-Chlorophthalic anhydride CAS No. 118-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-benzofuran-1,3-dione
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTRMCQEPDPCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151993
Record name 4-Chlorophthalic anhydride
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

118-45-6
Record name 4-Chlorophthalic anhydride
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Record name 4-Chlorophthalic anhydride
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Record name 4-Chlorophthalic anhydride
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Record name 4-chlorophthalic anhydride
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Record name 4-CHLOROPHTHALIC ANHYDRIDE
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Ii. Synthesis and Manufacturing Methodologies for 4 Chlorophthalic Anhydride

Established Synthetic Routes and Reaction Mechanisms

Two principal routes dominate the synthesis of 4-chlorophthalic anhydride (B1165640): the direct chlorination of phthalic anhydride and the Diels-Alder condensation followed by an aromatization step. Each pathway has distinct mechanisms and requires specific reaction conditions to optimize the formation of the desired product.

The direct introduction of a chlorine atom onto the aromatic ring of phthalic anhydride is a common synthetic strategy. This electrophilic substitution reaction can be carried out in the gas, solution, or melt phase, with each approach offering different advantages concerning product selectivity and reaction control.

Vapor-phase chlorination offers a catalyst-free method for producing 4-chlorophthalic anhydride with high selectivity. In one notable approach, phthalic anhydride vapor is reacted with chlorine gas within a photolysis reactor at temperatures ranging from 250 to 400°C. googleapis.com The mixture is irradiated with light, typically ultraviolet light, which promotes the reaction. googleapis.com This process is advantageous as it yields this compound with minimal contamination from the 3-chloro isomer, achieving a 4-chloro to 3-chloro isomer ratio of at least 5:1. googleapis.com To facilitate the process, an inert diluent gas like nitrogen can be used to carry the phthalic anhydride vapor into the reaction chamber. googleapis.com The conversion rate and the production of more highly chlorinated derivatives, such as tetrachlorophthalic anhydride, can be controlled by adjusting the chlorine-to-phthalic anhydride ratio, light intensity, and residence time in the reactor. googleapis.com

Another gas-phase method involves the dehydrohalogenation of a substituted tetrahydrophthalic anhydride. For instance, 4-chloro-1,2,3,6-tetrahydrophthalic anhydride can be vaporized and passed through a reactor at 240 to 300°C with a flow of chlorine gas. This process results in a 50% yield of this compound. epo.org

Performing the chlorination in a solvent allows for lower reaction temperatures and different catalytic systems. One method involves preparing the sodium salt of phthalic anhydride by neutralizing it with sodium hydroxide (B78521) in an aqueous medium. Subsequently, chlorine gas is introduced for electrophilic substitution to synthesize the sodium salt of this compound, which is then acidified, dehydrated, and rectified. researchgate.net

Another technique employs dimethylsulfoxide (DMSO) as a solvent and aluminum chloride (AlCl₃) as a catalyst. cyberleninka.ru In this Friedel-Crafts type reaction, phthalic anhydride is dissolved in DMSO with AlCl₃, and the solution is heated. Chlorine gas is then passed through the mixture. The use of DMSO as a solvent has been found to be more effective than dimethylformamide (DMFA) or water, yielding better results. cyberleninka.ru A simple aqueous approach has also been described where chlorine gas is slowly introduced into a stirred dispersion of phthalic anhydride in water at 70°C over 12 hours. chemicalbook.com

Chlorination can also be effectively carried out by reacting elemental chlorine with molten phthalic anhydride. This process is typically conducted at temperatures above 150°C, and can range up to 275°C. google.com The reaction requires a catalyst, with chlorides of molybdenum, such as molybdenum pentachloride, or iron chlorides being effective. google.com As the reaction proceeds and the concentration of phthalic anhydride decreases, the temperature can be gradually increased to maintain the molten state, as the melting point of the chlorinated products is higher. google.com An inert solvent can be added to depress the melting point of the reaction mass, allowing for lower operating temperatures, though the catalyst activity may be reduced at temperatures below 150°C. google.com A similar melt-phase system can be used for the aromatization of 4-chloro-1,2,3,6-tetrahydrophthalic anhydride by passing chlorine gas through the stirred, melted starting material. epo.org

The efficiency and outcome of the chlorination of phthalic anhydride are highly dependent on the reaction parameters.

Temperature: In the solution-phase chlorination using DMSO and AlCl₃, the temperature significantly impacts the product yield. The maximum yield of 40.3% was achieved at 80°C. At lower temperatures like 30°C, the yield was only 12.4%, while increasing the temperature above 80°C led to a decrease in yield. cyberleninka.ru For the melt-phase chlorination, temperatures between 150°C and 275°C are typical. google.com Gas-phase photochlorination is generally conducted at higher temperatures, between 250°C and 400°C. googleapis.com

Time: In the aqueous chlorination of the sodium salt of phthalic anhydride, the optimal reaction time was found to be between 180 and 220 minutes. researchgate.net For melt-phase chlorination, the reaction can be completed in nine to twenty hours, depending on the catalyst and conditions. google.com

pH: For the solution-phase chlorination in an aqueous medium, maintaining a system pH value between 4.5 and 5.5 is optimal for achieving a high conversion of phthalic anhydride (84.4%) and a production yield of 50-60%. researchgate.net

Catalyst: Catalysts are crucial, particularly in solution and melt-phase reactions. In the melt phase, molybdenum (Mo) has been shown to be a more efficient catalyst than iron (Fe). google.com For solution-phase reactions, AlCl₃ is an effective catalyst in a DMSO solvent system, facilitating the electrophilic substitution via a Friedel-Crafts mechanism. cyberleninka.ru

Reactant Ratio: In gas-phase photochlorination, the molar ratio of chlorine to phthalic anhydride is a key factor. Ratios between 1.1:1 and 4:1 are commonly used. To produce more highly chlorinated products like tetrachlorophthalic anhydride, a much higher ratio of at least 4:1, and preferably around 16:1, is required. googleapis.com

Table 1: Effect of Temperature on this compound Yield

Temperature (°C) Solvent Catalyst Yield (%)
30 DMSO AlCl₃ 12.4
80 DMSO AlCl₃ 40.3

Data sourced from research on solution-phase chlorination. cyberleninka.ru

Table 2: Optimal Conditions for Aqueous Solution-Phase Chlorination

Parameter Optimal Range Result
pH 4.5 - 5.5 Phthalic Anhydride Conversion: 84.4%
Temperature (°C) 55 - 65 Product Yield: 50-60%
Time (min) 180 - 220

Data sourced from a pilot study on the synthesis of this compound. researchgate.net

An alternative and significant route to this compound avoids the direct chlorination of the aromatic ring and the associated formation of isomers. This method begins with a Diels-Alder reaction between a diene and a dienophile, followed by an aromatization step.

The process typically involves the [4+2] cycloaddition of maleic anhydride (the dienophile) with 2-chloro-1,3-butadiene (chloroprene, the diene). google.com This reaction is heated, for example at 55°C for three hours in a solvent like xylene, to produce 4-chlorotetrahydrophthalic anhydride with high yields (e.g., 85%). google.compatsnap.com

The second stage is the aromatization of the 4-chlorotetrahydrophthalic anhydride intermediate. Attempted thermal aromatization often results in low yields and significant tar formation. google.compatsnap.com A more effective method involves heating the intermediate in a high-boiling solvent such as 1,2,4-trichlorobenzene (B33124) at temperatures around 230°C in the presence of activated carbon with a constant flow of air. This procedure can yield 67% this compound. prepchem.com While aromatization using bromine is possible, it necessitates the subsequent recovery of hydrogen bromide (HBr), adding cost and complexity to the process. google.com

Another variation of this route starts with butadiene and maleic anhydride to synthesize tetrahydrophthalic anhydride, which is then subjected to chlorination. dissertationtopic.net

Diels-Alder Condensation and Aromatization

Reaction of Maleic Anhydride with Chloroprene (B89495)

A primary route to synthesizing the precursor for this compound involves the Diels-Alder condensation of maleic anhydride with 2-chloro-1,3-butadiene, commonly known as chloroprene. google.com This cycloaddition reaction yields 4-chlorotetrahydrophthalic anhydride. google.comepo.org

The reaction is typically carried out in a solvent. In one documented procedure, maleic anhydride is dissolved in toluene, and a portion of the solvent is distilled off to ensure anhydrous conditions. epo.orgpatsnap.com A solution of chloroprene in xylene is then added slowly to the maleic anhydride solution. epo.orgpatsnap.com The mixture is subsequently heated to facilitate the reaction. The resulting 4-chlorotetrahydrophthalic anhydride can be isolated and purified by distillation under reduced pressure. epo.orgpatsnap.com

ReactantMolesSolventReaction TemperatureReaction TimeYield
Maleic Anhydride1.6Toluene55°C3 hours85%
Chloroprene1.69Xylene

In an alternative approach aimed at simplifying the process and increasing purity, the reaction can be conducted without a solvent. google.com This method involves adding a small quantity of a polymerization inhibitor, such as phenothiazine (B1677639) or diethylhydroxylamine, to the mixture of maleic anhydride and chloroprene. google.com The reaction is maintained at a controlled temperature, typically between 45-60°C, for several hours to produce 4-chlorotetrahydrophthalic anhydride. google.com

Aromatization Strategies (e.g., using bromine, vanadium oxide)

The 4-chlorotetrahydrophthalic anhydride synthesized in the previous step must undergo aromatization to form the final product, this compound. Direct thermal aromatization of 4-chlorotetrahydrophthalic anhydride is often inefficient, resulting in low yields and significant tar formation. google.compatsnap.com

One effective aromatization strategy involves the use of liquid bromine as an aromatizing agent. google.com This method can lead to a total yield of over 85% and a purity of over 99% for this compound. google.com The reaction with bromine, however, necessitates the subsequent recovery of hydrogen bromide (HBr). google.comepo.org

Another approach to aromatization is the use of a transition metal catalyst, such as vanadium(V) oxide (V₂O₅). google.com This vapor-phase reaction is typically conducted at temperatures ranging from 250°C to 270°C. google.com The use of vanadium oxide is a common strategy in the industrial production of phthalic anhydride from other precursors. nih.govunitedchemical.inchempedia.info

Starting MaterialAromatization Agent/CatalystTemperatureReported Outcome
4-Chlorotetrahydrophthalic AnhydrideHeat (Thermal)-Low yields, tar formation google.compatsnap.com
4-Chlorotetrahydrophthalic AnhydrideLiquid Bromine->85% total yield, >99% purity google.com
N-alkyl tetrahydrophthalimideVanadium(V) Oxide (V₂O₅)250-270°CAromatization to N-alkyl phthalimide (B116566) google.com

Transimidation-Based Preparations

A transimidation-based method offers an alternative pathway for the preparation of substituted phthalic anhydrides, including this compound. google.compatsnap.com This process is particularly useful as it can be operated in a batchwise or continuous fashion. epo.org

This synthesis route proceeds via a transimidation reaction between a substituted N-alkyl phthalimide and a substituted tetrahydrophthalic anhydride. google.com Specifically for the target compound, this compound is produced by the transimidation of N-methyl-4-chlorophthalimide with 4-chlorotetrahydrophthalic anhydride. epo.org

An advantageous feature of this method is the potential to recycle the by-product. The N-methyl-4-chlorotetrahydrophthalimide produced during the reaction can be converted back to the starting material, N-methyl-4-chlorophthalimide, through an aromatization step. google.comepo.org In a described experiment, the reaction mixture showed that 83.2% exchange had occurred, yielding 11.9 mol % of this compound. google.compatsnap.com

The synthesis of the required N-methyl-4-chlorophthalimide can be achieved by reacting 4-chlorotetrahydrophthalic anhydride with methylamine (B109427) gas at elevated temperatures (150°C to 180°C), resulting in a yield of approximately 95%. google.comepo.orgpatsnap.com

Synthesis from 4-Chlorophthalic Acid Monosodium Salt

Another significant manufacturing methodology starts with phthalic acid monosodium salt, which is then chlorinated and converted to the anhydride.

This method involves the direct chlorination of phthalic acid monosodium salt using chlorine gas in an aqueous medium. google.com The sodium salt of phthalic anhydride is first prepared by neutralizing phthalic anhydride with sodium hydroxide in water. researchgate.net Subsequently, chlorine gas is introduced for an electrophilic substitution reaction to synthesize the sodium salt of 4-chlorophthalic acid. researchgate.net The resulting 4-chlorophthalic acid monosodium salt is then subjected to dehydration (closed-loop) and purification by rectification to obtain high-purity this compound. google.com

Raw MaterialChlorinating AgentMediumReaction TemperatureReaction TimeProduct
Phthalic Acid Monosodium SaltChlorine GasWater50-70°C2-5 hours4-Chlorophthalic Acid Monosodium Salt google.com

The crude salt, after desalination and dehydration, yields the crude this compound, which is then purified. google.com

The efficiency and selectivity of the chlorination process are significantly influenced by reaction conditions, particularly pH, and the use of catalysts.

pH Regulators: The use of a weak alkali solution, such as sodium bicarbonate (NaHCO₃), as a pH regulator is crucial for stabilizing the pH of the reaction system. google.com Maintaining an optimal pH value, reported to be between 4.5 and 5.5, is beneficial for achieving a high yield of 4-chlorophthalic acid monosodium salt. google.comresearchgate.net

Phase Transfer Catalysts: Phase transfer catalysts (PTCs) play a vital role in overcoming the immiscibility of reactants, thereby increasing reaction rates and yields. nbinno.comslideshare.netcrdeepjournal.org In the synthesis of 4-chlorophthalic acid monosodium salt, a phase transfer catalyst like tetrabutylammonium (B224687) chloride is employed. patsnap.com The PTC facilitates the transfer of reactants between the aqueous and organic phases. nbinno.com This not only increases the conversion rate of the desired product (to 92.1-96.5%) but also helps to prevent the formation of unwanted by-products such as 3-chloro phthalic acid monosodium salt and various dichloro compounds. patsnap.com The reduction in by-products simplifies the subsequent purification process and minimizes acid wastewater generation. patsnap.com

Emerging and Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound is evolving, with a growing emphasis on green chemistry principles aimed at improving sustainability, reducing waste, and enhancing reaction efficiency. These emerging approaches focus on developing environmentally benign reaction pathways and employing advanced catalytic systems.

Sustainable Synthetic Pathways (e.g., solvent-free reactions)

Modern synthetic strategies are increasingly exploring sustainable pathways that minimize the use of hazardous solvents and reagents. One green approach involves using water as a reaction medium for the chlorination of phthalic anhydride's sodium salt. researchgate.net This method avoids volatile organic solvents and simplifies product isolation. In one pilot-plant scale study, an aqueous medium was used for the electrophilic substitution of the sodium salt of phthalic anhydride with chlorine gas. researchgate.net This process achieved a production yield of 50-60% under optimized conditions. researchgate.net

Key parameters for this aqueous-based synthesis are detailed below:

ParameterOptimized ValueReference
System pH4.5 - 5.5 researchgate.net
Mass Ratio (Water:Phthalic Anhydride)2.0 - 2.2 researchgate.net
Reaction Temperature55 - 65°C researchgate.net
Reaction Time180 - 220 min researchgate.net

Another green chemistry trend is the use of solvent-free reactions, which can significantly reduce environmental impact. For instance, the Diels-Alder reaction between furan (B31954) (derivable from biomass) and maleic anhydride to produce a precursor for phthalic anhydride has been achieved with a 96% yield under solvent-free conditions at room temperature. epa.gov While not directly a synthesis of the chlorinated analog, this demonstrates the potential of solvent-free methods in the broader field of phthalic anhydride production.

Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is central to developing more efficient and selective methods for producing this compound. Research is focused on both Lewis acid and metal-containing catalysts to improve reaction rates and control isomer formation.

Lewis Acid Catalysis in Halogenation

The halogenation of aromatic compounds like naphthalene, a related polycyclic aromatic hydrocarbon, predominantly occurs via electrophilic aromatic substitution through a sigma complex (arenium ion) mechanism, which can be facilitated by Lewis acids. pharmacyfreak.com While specific applications of Lewis acid catalysts in the direct chlorination of phthalic anhydride to its 4-chloro derivative are not extensively detailed in the provided research, the principle remains highly relevant. Lewis acids can polarize the halogen-halogen bond, creating a stronger electrophile and enabling the reaction to proceed under milder conditions, potentially increasing selectivity for the desired 4-chloro isomer over other isomers.

Purification and Isolation Techniques for this compound

Achieving high purity is critical for this compound, especially for its use as a monomer in high-performance polymers. Rectification and distillation are the primary methods for its purification.

Rectification and Distillation Methods (e.g., vacuum rectification)

Vacuum rectification, or distillation under reduced pressure, is a widely employed technique to purify crude this compound. google.comgoogle.com This method allows for distillation at lower temperatures, which prevents thermal degradation of the product and effectively separates it from non-volatile impurities and isomeric by-products. epo.org

Several patented processes specify the conditions for this purification step. For instance, after synthesis via a chlorination reaction, the crude chlorophthalic acid is dehydrated and purified by heating to 120-260°C under vacuum conditions. google.com The final high-purity product is collected as a specific fraction. Another method details collecting the this compound fraction at 220-225°C under a vacuum of 0.09-0.1 MPa, yielding a product with 85.1% recovery. google.com A similar process yields a product with over 98% purity. google.com

The table below summarizes various distillation conditions found in the literature for this compound and its immediate precursors.

CompoundDistillation TemperaturePressurePurity/YieldReference
4-Chlorotetrahydrophthalic anhydride160 - 165°C1 - 2 mm Hg85% Yield epo.orgpatsnap.com
3-Chlorophthalic anhydride203 - 207°C0.09 - 0.1 MPa73.2% Yield google.com
This compound220 - 225°C0.09 - 0.1 MPa85.1% Yield google.com
This compoundNot SpecifiedVacuum> 98% Purity google.com
This compoundNot SpecifiedVacuum> 98.5% Purity (HPLC) researchgate.net

Crystallization and Decolorization Processes

Following the primary synthesis of this compound, purification is essential to achieve the desired product quality, removing impurities and colored by-products. This is typically accomplished through a combination of crystallization and decolorization techniques. These processes leverage differences in solubility and the adsorptive properties of specific agents to isolate the pure compound.

One documented method for purification involves activated carbon decolorization crystallization. google.com This technique is effective in removing color-causing impurities from the crude product. The process generally involves dissolving the crude this compound in a suitable solvent, treating the solution with activated carbon, followed by filtration and crystallization.

The key steps in this purification process are:

Dissolution : The crude product is dissolved in a heated solvent or a mixture of solvents. The choice of solvent is critical; it should readily dissolve this compound at elevated temperatures but have limited solubility at lower temperatures to ensure high recovery during crystallization.

Decolorization : Activated carbon is added to the solution. google.com Activated carbon is a form of carbon processed to have small, low-volume pores that increase the surface area available for adsorption. It effectively adsorbs colored impurities and other by-products from the solution. The amount of activated carbon used can range from 0% to 20% by weight of the crude product. google.com

Hot Filtration : After a period of treatment with activated carbon, the hot solution is filtered to remove the activated carbon along with the adsorbed impurities. This step is performed at an elevated temperature to prevent premature crystallization of the product.

Crystallization : The hot, purified filtrate is then cooled to induce crystallization of the this compound. The cooling rate can influence the size and purity of the crystals; slower cooling generally results in larger and purer crystals. scribd.com

Isolation and Drying : The resulting crystals are separated from the solvent, typically by filtration, and then dried to remove any residual solvent. This process can yield this compound with a purity exceeding 98%. google.com

A variety of solvents can be employed for the decolorization and crystallization process. The selection depends on factors such as solubility characteristics, cost, and safety.

Table 1: Solvents for Activated Carbon Decolorization Crystallization of this compound

Solvent
Acetone (B3395972)
Chlorobenzene
1,2,4-Trichlorobenzene
Bromobenzene
Chloroform
Carbon Tetrachloride

This table is based on solvents mentioned in patent literature for the purification of this compound. google.com

In addition to crystallization, distillation methods such as rectification or vacuum distillation are also employed to purify this compound, particularly to separate it from isomers and other volatile impurities. google.comgoogle.com

Iii. Chemical Reactivity and Reaction Pathways of 4 Chlorophthalic Anhydride

Ring-Opening Reactions with Nucleophiles

As a cyclic anhydride (B1165640), 4-chlorophthalic anhydride is characterized by its reactivity towards a variety of nucleophiles. mdpi.comresearchgate.net The electrophilic nature of the carbonyl carbons makes them susceptible to attack, leading to the opening of the five-membered anhydride ring. This initial step typically forms a dicarboxylic acid derivative, which can then undergo further transformations, often involving intramolecular cyclization to generate new heterocyclic systems. mdpi.comreactory.app

The reaction of this compound with primary amines and diamines is a fundamental method for the synthesis of N-substituted phthalimides and related polymers. beilstein-journals.org The process generally occurs in two stages: the initial formation of an amic acid intermediate followed by cyclodehydration to the imide. beilstein-journals.org

When this compound reacts with a primary amine, the amine's nucleophilic nitrogen atom attacks one of the carbonyl carbons of the anhydride. This results in the cleavage of a carbon-oxygen bond and the opening of the anhydride ring to form a chloro-substituted phthalic acid monoamide, also known as an amic acid. reactory.applibretexts.org This intermediate is a dicarboxylic acid derivative containing both a carboxylic acid group and an amide group.

Subsequent heating of the amic acid intermediate, often in the presence of a dehydrating agent like acetic anhydride, leads to an intramolecular condensation reaction. beilstein-journals.org The carboxylic acid group and the amide group react, eliminating a molecule of water to form a stable five-membered imide ring. The final product is an N-substituted 4-chlorophthalimide. beilstein-journals.org

In reactions with diamines, such as ethylenediamine, this process can lead to the formation of bis-imides or, under controlled conditions, result in a mixture of the cyclized phthalimide (B116566) and the open-chain dicarboxylic acid derivative as a minor product. mdpi.com

Table 1: Products from Reaction of Phthalic Anhydrides with Amines

Reactant 1 Reactant 2 Intermediate Product Final Product
4,5-Dichlorophthalic Anhydride Ethylenediamine 2-((2-Aminoethyl)carbamoyl)-4,5-dichlorobenzoic acid 5,6-Dichloro-2-(2-aminoethyl)isoindoline-1,3-dione

Note: The table shows analogous reactions for phthalic anhydrides to illustrate the general pathway.

The second step, the cyclodehydration of the amic acid to the final imide, is an endothermic process that requires an energy input to proceed. google.com This cyclization is typically achieved by heating the reaction mixture to temperatures ranging from 80°C to 150°C, and sometimes as high as 250°C. google.com The application of heat is necessary to overcome the activation energy for the intramolecular condensation and removal of water, driving the reaction towards the thermodynamically stable imide product. google.com

The reaction of phthalic anhydrides and their derivatives with hydrazine (B178648) (N₂H₄) and substituted hydrazines provides a pathway to nitrogen-containing heterocyclic systems, most notably phthalazinones. bu.edu.eg

The reaction of this compound with hydrazine hydrate (B1144303) is expected to proceed via an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl carbon, leading to the opening of the anhydride ring. This forms a 4-chloro-2-(hydrazinecarbonyl)benzoic acid intermediate. This intermediate can then undergo a spontaneous or heat-induced intramolecular cyclization. The second nitrogen atom of the hydrazine moiety attacks the remaining carboxylic acid group, eliminating a molecule of water to form a stable, six-membered pyridazine (B1198779) ring fused to the benzene (B151609) ring. This results in the formation of a substituted 1(2H)-phthalazinone. bu.edu.eg The use of substituted hydrazines, such as phenylhydrazine, leads to the corresponding N-substituted phthalazinone derivatives. bu.edu.eg These reactions are a valuable method for synthesizing complex biheteroaryl systems. bu.edu.eg

Thiosemicarbazide (B42300) (NH₂NHC(S)NH₂) is a versatile nucleophile that contains both hydrazine and thioamide functionalities. Its reaction with cyclic anhydrides leads to open-chain derivatives that can serve as precursors for other heterocyclic compounds.

The reaction of a chloro-substituted phthalic anhydride with thiosemicarbazide, when conducted under reflux in a solvent like glacial acetic acid, results in the nucleophilic opening of the anhydride ring. mdpi.comnih.gov The terminal nitrogen atom of the hydrazine group in thiosemicarbazide acts as the nucleophile, attacking a carbonyl carbon. This reaction yields an open-chain dicarboxylic acid derivative, specifically 4-chloro-2-((2-carbamothioylhydrazine-1-carbonyl)benzoic acid. mdpi.comnih.gov This product incorporates the thiosemicarbazide moiety as a side chain attached to the benzene ring via a carbonyl group. nih.gov

Table 2: Product from Reaction of 4,5-Dichlorophthalic Anhydride with Thiosemicarbazide

Reactant 1 Reactant 2 Solvent Product

Note: The table shows the reaction for a closely related dichloro-substituted analog, illustrating the expected reactivity.

Esterification Reactions

As a cyclic acid anhydride, this compound is susceptible to nucleophilic attack by alcohols, leading to the formation of monoesters of 4-chlorophthalic acid. This reaction proceeds via the opening of the anhydride ring. The reaction can typically be facilitated by heating the mixture of this compound and the desired alcohol. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can promote the acylation of alcohols with acid anhydrides efficiently, often under mild, solvent-free conditions researchgate.net.

While specific studies detailing the esterification of this compound are not extensively documented in readily available literature, the general mechanism for the esterification of an acid anhydride with an alcohol is well-established. The alcohol's oxygen atom acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the cleavage of a carbon-oxygen bond within the anhydride ring, resulting in a molecule that contains both an ester group and a carboxylic acid group.

In a related synthetic application, 4-hydroxyphthalic anhydride, which can be prepared from this compound, has been reacted with various acid chlorides to create aromatic ester-containing dianhydrides. These resulting dianhydrides are then used as monomers for the synthesis of polyesterimides researchgate.net. This demonstrates a pathway where the reactivity of a derivative of this compound is harnessed to incorporate ester linkages into polymer backbones.

Halogen Exchange Reactions

Conversion to 4-Fluorophthalic Anhydride

A significant reaction pathway for this compound involves halogen exchange, specifically its conversion to 4-fluorophthalic anhydride. This transformation is important because the fluorine-substituted analogue serves as a valuable monomer in the synthesis of high-performance polyimides. The increased reactivity of the fluorine atom compared to the chlorine atom in nucleophilic aromatic substitution reactions makes 4-fluorophthalic anhydride a desirable intermediate.

The conversion is typically achieved by treating this compound with an alkali metal fluoride (B91410), with potassium fluoride (KF) being a commonly used and cost-effective reagent google.com. The reaction involves heating the reactants, often in the presence of a high-boiling point, polar aprotic solvent like sulfolane (B150427) to facilitate the exchange google.com. The general conditions for such halogen exchange reactions on haloaromatic compounds can range from 200-230°C when conducted in a solvent google.com. The effectiveness of the fluoride source is crucial; for instance, potassium fluoride is significantly more reactive than sodium fluoride for this type of substitution google.com.

The resulting 4-fluorophthalic anhydride is a key building block for specialty polymers where enhanced thermal stability and specific electronic properties are required.

ReactantReagentProductReaction Type
This compoundPotassium Fluoride (KF)4-Fluorophthalic anhydrideHalogen Exchange

Polymerization Reactions and Mechanisms

Polyimide Synthesis as a Monomer

This compound is a crucial intermediate in the synthesis of certain high-performance polymers, particularly polyimides. Polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and other demanding fields guidechem.com.

The synthesis does not typically involve the direct polymerization of this compound. Instead, it is first converted into a diimide monomer. This is achieved through a condensation reaction with an aromatic diamine. In this two-step process, two equivalents of this compound react with one equivalent of a diamine to form a bis(chlorophthalimide) intermediate. This intermediate, which now contains two reactive chlorine sites, becomes the actual monomer for the subsequent polymerization step, which is typically a nucleophilic displacement reaction google.com.

Aromatic Polyamide Monomers

While this compound is primarily associated with polyimide synthesis, it can also serve as a precursor for monomers used in the production of aromatic polyamides guidechem.com. Aromatic polyamides, or aramids, are another class of high-performance polymers characterized by amide linkages between aromatic rings.

For this compound to be used in polyamide synthesis, its anhydride group must be converted into functionalities capable of forming amide bonds, such as two carboxylic acid groups or two acyl chloride groups. The anhydride can be hydrolyzed to form 4-chlorophthalic acid. This resulting diacid, or its more reactive diacyl chloride derivative (4-chloro-isophthaloyl chloride), can then undergo polycondensation with aromatic diamines. This low-temperature polycondensation reaction yields an aromatic polyamide. The properties of the final polymer, such as solubility and thermal stability, are influenced by the specific structures of both the diacid/diacyl chloride and the diamine monomers used mdpi.com.

Polyetherimide Synthesis

The most prominent application of this compound in polymer chemistry is in the synthesis of polyetherimides (PEIs) google.com. PEIs are a subclass of polyimides that incorporate flexible ether linkages in their backbone, which imparts improved processability while maintaining high thermal stability.

The synthesis of PEIs using this compound follows a multi-step pathway. The initial step, as described in section 3.3.1, is the formation of a bis(4-chlorophthalimide) by reacting this compound with an aromatic diamine. The subsequent and key step is the etherification polymerization. In this nucleophilic aromatic substitution reaction, the bis(4-chlorophthalimide) is treated with a bisphenoxide salt (formed from an aromatic diol and a base). The phenoxide groups displace the chlorine atoms on the phthalimide rings, forming the characteristic ether linkages and yielding the high-molecular-weight polyetherimide. This method avoids the often complex synthesis of dianhydride monomers containing pre-formed ether links researchgate.net.

Reactant 1Reactant 2Intermediate/MonomerPolymer Class
This compoundAromatic Diamine (e.g., m-phenylenediamine)Bis(4-chlorophthalimide)Polyetherimide
4-Chlorophthalic acid (from anhydride)Aromatic Diamine-Aromatic Polyamide

Ring-Opening Copolymerizations with Epoxides

The ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a versatile method for synthesizing polyesters with well-defined structures and properties. mdpi.com This method offers advantages such as high atom economy and favorable thermodynamics compared to traditional polycondensation. mdpi.com this compound can be copolymerized with various epoxides to produce a range of polyesters. mdpi.comrsc.orgnih.govresearchgate.net

In the context of ring-opening copolymerization, reversible-deactivation chain transfer (RD-ROCOP) is a strategy employed to enhance the control over the polymerization process. escholarship.org This mechanism involves the use of a chain transfer agent (CTA), typically a protic species like an alcohol, which participates in a rapid and reversible exchange between active and dormant polymer chains. escholarship.org This process allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov The use of a CTA in the alternating copolymerization of epoxides and cyclic anhydrides, including derivatives like this compound, enables the production of numerous polymer chains per metal center while maintaining the characteristics of a living polymerization. nih.gov

The success of ring-opening copolymerization of this compound and epoxides heavily relies on the selection of an appropriate catalytic system. mdpi.com Typically, a binary system consisting of a metal complex (Lewis acid) and a nucleophilic co-catalyst (Lewis base) is employed. mdpi.comnih.gov Chromium(III) complexes, in combination with co-catalysts like 4-(dimethylamino)pyridine (DMAP), have proven effective in catalyzing the copolymerization of phthalic anhydride derivatives with various epoxides. mdpi.comrsc.orgnih.govresearchgate.net The catalyst activates the epoxide monomer, making it susceptible to nucleophilic attack by the growing polymer chain. mdpi.com

Chain transfer agents (CTAs) play a crucial role in controlling the molecular weight of the resulting polyesters. escholarship.orgnih.gov By initiating new polymer chains, CTAs allow for the synthesis of polymers with predictable molecular weights based on the monomer-to-CTA ratio. nih.gov However, the presence of protic CTAs can sometimes inhibit the polymerization rate in certain catalytic systems. escholarship.org This inhibition can occur through competition with the epoxide for binding to the Lewis acid catalyst or through hydrogen bonding with the growing polymer chain, which impedes the ring-opening of the epoxide. escholarship.org Therefore, the development of functional-group-tolerant catalyst systems is essential for the successful implementation of RD-ROCOP. escholarship.org Bifunctional catalysts, where the Lewis acid and the cocatalyst are covalently linked, have shown improved tolerance to protic CTAs. escholarship.org

Table 1: Effect of Co-catalyst on Phthalic Anhydride Conversion

Co-catalystTOF (h⁻¹)
PPh₃5
DMAP35

Data sourced from a study on the copolymerization of phthalic anhydride and cyclohexene (B86901) oxide catalyzed by an amine-bis(phenolate) chromium(III) complex. mdpi.com TOF (Turnover Frequency) indicates the efficiency of the catalyst system.

Copolymerization with Tetrahydrofuran (B95107) and Other Cyclic Anhydrides

This compound can also be copolymerized with other cyclic ethers, such as tetrahydrofuran (THF), and other cyclic anhydrides. The ring-opening copolymerization of cyclic anhydrides with THF can lead to the formation of polyesters or poly(ester-ether)s, depending on the reaction conditions. nitech.ac.jpnitech.ac.jp At higher temperatures, the reaction tends to produce polyesters, while at lower temperatures, poly(ester-ether)s are formed. nitech.ac.jp This copolymerization can be catalyzed by organic catalysts like nonafluorobutanesulfonimide. nitech.ac.jp The inclusion of different cyclic anhydrides in the copolymerization allows for the synthesis of a wide range of copolymers with varying properties. nitech.ac.jp

Derivatization for Functional Materials

This compound is a versatile precursor for the synthesis of various functional materials. chemdad.comgoogle.comwikipedia.org The presence of the chlorine atom provides a reactive site for further chemical modifications. For instance, it is an important intermediate in the synthesis of polyetherimides. google.com The derivatization of this compound allows for the introduction of specific functional groups, leading to materials with tailored properties for applications in diverse fields such as herbicides, pesticides, and active pharmaceutical ingredients. wikipedia.org

Synthesis of Metal-Containing Chlorophthalocyanines

This compound serves as a precursor for the synthesis of chlorinated phthalocyanines, which are robust macrocyclic compounds with applications as pigments and in materials science. The general synthesis of metallophthalocyanines can be adapted using this compound to produce metal-containing tetrachlorophthalocyanines.

The reaction pathway typically involves the condensation of four molecules of a phthalic acid derivative, in this case, this compound, with a nitrogen source, such as urea, in the presence of a metal salt (e.g., copper chloride) and a catalyst like ammonium (B1175870) molybdate. ycmou.ac.in The reaction is carried out at high temperatures. During the process, the anhydride rings open and react with the nitrogen source and the metal ion, ultimately forming the highly stable, planar 18-π electron conjugated phthalocyanine (B1677752) ring system. ycmou.ac.in The presence of the chlorine atom on each of the four precursor molecules results in a tetrachlorinated final structure, influencing the electronic properties and solubility of the resulting metallophthalocyanine.

Table 1: Generalized Reaction for Metal-Containing Tetrachlorophthalocyanine Synthesis

ReactantsReagents/ConditionsProduct
This compoundUrea, Metal Salt (e.g., CuCl₂), Ammonium Molybdate (catalyst), High TemperatureMetal Tetrachlorophthalocyanine

Preparation of Polyamide-imides (Polyimides)

While this compound is not a direct precursor for the synthesis of polyaniline, it is a crucial monomer for the preparation of high-performance polyimides, a class of heat-resistant engineering plastics. guidechem.comwikipedia.orgguidechem.com Polyaniline is a conductive polymer synthesized through the oxidative polymerization of aniline, a distinct chemical pathway. mdpi.com In contrast, polyimides are synthesized using dianhydrides and diamines. guidechem.commdpi.com

The synthesis of polyimides from this compound typically proceeds via a two-step process:

Polycondensation: this compound reacts with an aromatic diamine in a polar aprotic solvent. This reaction opens the anhydride ring to form a soluble long-chain polyamic acid intermediate.

Imidization: The polyamic acid is then converted to the final polyimide through thermal or chemical dehydration. This step involves a cyclization reaction where the amic acid functional groups close to form the stable five-membered imide ring, releasing water.

The resulting polyimides exhibit exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace, microelectronics, and aviation industries. guidechem.comguidechem.com

Table 2: Key Monomers in Polyimide Synthesis

Monomer TypeExample CompoundRole in Polymerization
DianhydrideThis compoundProvides the imide functionality and rigidity.
DiamineAromatic diamines (e.g., 3,3′-dihydroxybenzidine)Links the dianhydride units to form the polymer backbone.

Formation of Plant Growth Regulators and Plasticizers

This compound is a versatile intermediate in the production of agrochemicals and plasticizers due to the reactivity of its anhydride group. dissertationtopic.netguidechem.com

Plant Growth Regulators: The compound is used as an intermediate in the synthesis of herbicides and pesticides. wikipedia.org The specific pathways involve converting the anhydride into various derivatives. For example, reaction with amines or anilines can produce phthalamic acids and phthalimides, which can be further modified to create molecules with herbicidal activity. Naphthalic anhydride, a related compound, is known to be used to increase herbicide tolerance in crops, highlighting the role of anhydride-based chemistry in agriculture. plantprotection.pl

Plasticizers: Phthalic anhydrides are widely used to produce phthalate (B1215562) esters, which are common plasticizers in the plastics industry. mdpi.com The synthesis of plasticizers from this compound follows a standard esterification reaction pathway. The anhydride is reacted with one or more equivalents of an alcohol (e.g., long-chain or branched alcohols) under acidic catalysis and heat. The anhydride ring opens to form a monoester, which can then be esterified at the second carboxylic acid group to form a diester. The presence of the chlorine atom can modify the properties of the resulting plasticizer, potentially enhancing its performance. guidechem.com

Table 3: General Reactions for Derivative Formation

ApplicationReactantGeneral Product Class
PlasticizersAlcoholsChloro-phthalate esters
Plant Growth RegulatorsAmines/AnilinesPhthalamic acids / Phthalimides

Iv. Advanced Spectroscopic and Computational Analysis of 4 Chlorophthalic Anhydride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure and bonding of 4-Chlorophthalic anhydride (B1165640). Each method offers unique information, and a combined approach provides a complete picture of the compound's chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chlorophthalic anhydride is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The three protons on the aromatic ring would likely appear as a complex splitting pattern due to their coupling with each other. The exact chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the chlorine atom and the anhydride group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the chlorinated aromatic carbon, the aromatic carbons bearing a proton, and the quaternary aromatic carbons. The carbonyl carbons are typically found in the range of 160-170 ppm. Aromatic carbons appear between 120 and 150 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

¹³C NMR Data for Phthalic Anhydride Derivatives
Carbon Atom Approximate Chemical Shift (ppm)
Carbonyl (C=O)160 - 170
Aromatic C-Cl130 - 140
Aromatic C-H120 - 140
Aromatic Quaternary C130 - 150

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the distinctive absorptions of the cyclic anhydride and the substituted benzene (B151609) ring.

Key vibrational modes include the symmetric and asymmetric stretching of the two carbonyl (C=O) groups, which typically appear as two strong bands in the region of 1750-1850 cm⁻¹. The C-O-C stretching of the anhydride ring also gives rise to strong absorptions. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Characteristic FTIR Peaks for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Asymmetric C=O Stretch~1850Strong
Symmetric C=O Stretch~1770Strong
Aromatic C=C Stretch1400 - 1600Medium
C-O-C Stretch1000 - 1300Strong
C-Cl Stretch600 - 800Medium-Strong

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (182.56 g/mol ). Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope. nih.gov Common fragmentation pathways for phthalic anhydrides involve the loss of CO and CO₂. For this compound, significant fragment ions are observed at m/z values of 138 and 110. nih.gov

Key Mass Spectrometry Fragments for this compound
m/z Value Proposed Fragment
182/184[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
138[M - CO₂]⁺
110[M - CO₂ - CO]⁺

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy can be particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak in the IR spectrum. The symmetric stretching of the C=C bonds in the aromatic ring and the breathing mode of the ring are typically strong in the Raman spectrum.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the properties and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on molecules like this compound can predict various properties. mdpi.com

Molecular Geometry and Electronic Properties: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to optimize the molecular geometry of this compound. mdpi.com These calculations provide bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. Furthermore, DFT can be used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter for understanding the chemical reactivity and kinetic stability of the molecule.

Vibrational Frequencies: A significant application of DFT is the prediction of vibrational frequencies. mdpi.com The calculated harmonic frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. This theoretical approach helps to understand the nature of the vibrations and to confirm the structural characterization of the molecule.

Vi. Environmental Aspects and Degradation Studies Excluding Chemical/physical Properties, Basic Compound Identification Data, Dosage/administration Information

Biodegradation Pathways and Mechanisms

Biodegradation is a key process in the environmental removal of synthetic chemicals. nih.gov For compounds like 4-Chlorophthalic anhydride (B1165640), which is related to phthalic acid esters (PAEs), microbial activity is considered the most effective means of elimination from the environment. d-nb.inforesearchgate.net The general process under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions begins with the hydrolysis of the ester bonds, which would convert an ester of 4-chlorophthalic acid into 4-chlorophthalic acid and the corresponding alcohol. d-nb.infocore.ac.uk The subsequent degradation of the chlorinated aromatic ring is the critical step.

The microbial breakdown of PAEs has been extensively studied and typically proceeds in two main stages: the initial hydrolysis of the ester linkage, followed by the degradation of the resulting phthalic acid core. nih.govcore.ac.uk While specific studies on 4-Chlorophthalic anhydride are limited, the degradation pathways of PAEs and other chlorinated aromatic compounds provide a strong model for its likely environmental fate.

Aerobic Degradation : In the presence of oxygen, microorganisms utilize dioxygenase enzymes to attack the aromatic ring of phthalic acid. researchgate.net This process introduces hydroxyl groups onto the ring, leading to the formation of intermediates like protocatechuate. researchgate.net This intermediate is then further broken down through ring cleavage, eventually leading to compounds that can enter central metabolic cycles. researchgate.net For a chlorinated compound like 4-chlorophthalic acid, a similar pathway is expected. Bacteria such as Arthrobacter chlorophenolicus A6 are known to degrade chlorinated phenols by first oxidizing the ring and then removing the chlorine atom. nih.govnih.gov The degradation of 4-chlorophenol (B41353) by this bacterium, for instance, proceeds via hydroxyquinol, a novel route for such compounds. nih.gov

Anaerobic Degradation : Under anaerobic conditions, the degradation strategy is fundamentally different. d-nb.info Bacteria first activate the phthalic acid molecule by converting it into a thioester with coenzyme A (CoA). d-nb.inforesearchgate.net This activation is followed by a decarboxylation step, removing one of the carboxyl groups to form the central intermediate benzoyl-CoA, which is then further degraded. d-nb.infonih.gov This anaerobic pathway has been observed in various bacteria, including denitrifying and sulfate-reducing species. researchgate.netnih.gov The complete mineralization of PAEs often requires the cooperation of diverse microbial communities to break down both the phthalate (B1215562) structure and the alcohol side chains. d-nb.info

The table below summarizes the key stages and conditions of microbial degradation for compounds related to this compound.

ConditionInitial StepKey IntermediateMechanismReference Microorganisms
AerobicHydrolysis to Phthalic AcidProtocatechuate / HydroxyquinolDioxygenase-mediated ring hydroxylation and cleavageArthrobacter sp., Gordonia sp., Burkholderia sp.
AnaerobicHydrolysis to Phthalic AcidPhthaloyl-CoA / Benzoyl-CoAThioesterification followed by decarboxylationSyntrophorhabdus aromaticivorans, Desulfosarcina cetonica

The biodegradation of PAEs and their derivatives is mediated by a specific sequence of enzymatic reactions. These enzymes are the molecular machinery that microorganisms use to break down these complex synthetic compounds.

Esterases : The first step in the breakdown of any phthalic acid ester is the cleavage of the ester bonds. This reaction is catalyzed by enzymes called esterases or phthalate hydrolases. nih.govresearchgate.net These enzymes hydrolyze the diester into a monoester and then into free phthalic acid and the corresponding alcohols. core.ac.uk

Dioxygenases : Under aerobic conditions, phthalate dioxygenases are crucial. researchgate.net These enzymes incorporate both atoms of an oxygen molecule into the phthalate ring, making it unstable and susceptible to cleavage. researchgate.net This is a key step that initiates the destruction of the aromatic core.

Dehydrogenases and Decarboxylases : Following the action of dioxygenases, cis-diol-dehydrogenases help to re-aromatize the ring, and subsequently, decarboxylases remove a carboxyl group, leading to intermediates like protocatechuate. d-nb.inforesearchgate.net

CoA Ligases and Transferases : In anaerobic pathways, the activation of the phthalate molecule is achieved by CoA ligases or CoA transferases. d-nb.infonih.gov These enzymes attach a Coenzyme A molecule, forming a thioester (e.g., phthaloyl-CoA). This "activates" the molecule for the next step. nih.gov

Phthaloyl-CoA Decarboxylase : This specialized enzyme, belonging to the UbiD family, is responsible for the decarboxylation of phthaloyl-CoA to benzoyl-CoA in the anaerobic pathway. d-nb.info It utilizes a unique prenylated flavin mononucleotide (FMN) cofactor to carry out this challenging chemical reaction. d-nb.infonih.gov

The following table outlines the key enzymes and their specific roles in the degradation of phthalate-related compounds.

Enzyme ClassSpecific Enzyme ExampleFunctionMetabolic Pathway
HydrolasesEsterase / Phthalate HydrolaseCleaves ester bonds to form phthalic acid and alcoholAerobic & Anaerobic
OxidoreductasesPhthalate DioxygenaseAdds hydroxyl groups to the aromatic ringAerobic
Oxidoreductasescis-diol-dehydrogenaseAromatization of dihydroxylated intermediateAerobic
LyasesDecarboxylaseRemoves a carboxyl group from the ringAerobic & Anaerobic
Ligases/TransferasesPhthalate CoA Ligase / CoA TransferaseActivates phthalic acid by forming a thioester with CoAAnaerobic

Thermal Degradation of Polymers Incorporating this compound

This compound can be used as a monomer in the synthesis of high-performance polymers, such as polyimides. The thermal stability and degradation behavior of these materials are critical for their application in high-temperature environments. nih.gov Thermal degradation involves the breakdown of the polymer chain due to heat, leading to a loss of mass and the release of volatile products. researchgate.netmdpi.com

Studies on the thermal decomposition of polyimides show that they are generally very stable, with degradation often beginning at temperatures above 500°C. nih.govmdpi.com The degradation process is complex and can occur in one or multiple stages, depending on the polymer's specific chemical structure and the atmosphere (e.g., inert nitrogen or oxidative air). nih.govnih.gov

In an inert atmosphere (pyrolysis), the decomposition of polyimides typically involves the breaking of imide rings and other bonds in the polymer backbone. nih.govmdpi.com This process releases gaseous products such as carbon monoxide (CO), carbon dioxide (CO2), and various hydrocarbon compounds. mdpi.com The presence of a chlorine atom, as in a polymer derived from this compound, would likely lead to the formation of chlorinated byproducts, such as hydrogen chloride (HCl) or other chlorinated organic fragments, during decomposition.

The thermal degradation of a poly(N-(Meta-Chlorophenyl) Maleimide), a related chlorinated polymer, was shown to proceed through a multi-step process with the activation energy varying at different stages of decomposition. researchgate.net The incorporation of inorganic fillers like silica (B1680970) (SiO2) into polyimides has been shown to enhance their thermal stability, increasing the onset temperature of decomposition. nih.govmdpi.com

The table below summarizes typical thermal degradation characteristics for polyimides, the class of polymers where this compound might be incorporated.

Polymer TypeDecomposition Temperature (Onset in N₂)Major Gaseous ProductsFactors Influencing Stability
Aromatic Polyimides> 500 °CCO, CO₂, H₂O, HydrocarbonsAromatic structure, presence of fillers (e.g., SiO₂)
Chlorinated Polyimides (Inferred)Variable, may be lower than non-chlorinated analogsCO, CO₂, Hydrocarbons, HCl, Chlorinated organicsC-Cl bond strength, overall polymer structure

Q & A

Q. What are the common synthetic routes for 4-chlorophthalic anhydride, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via side-chain oxidation of 4-chloro-o-xylene or through halogen-exchange reactions (e.g., Halex reaction using sodium fluoride and this compound) . Optimizing oxidation conditions (temperature, catalyst, solvent) is critical for yield. For instance, side-chain oxidation requires precise control of oxygen flow and temperature to avoid over-oxidation. Reaction efficiency can be monitored using FTIR or HPLC to track intermediate formation .

Q. What solvents are optimal for dissolving this compound in experimental settings?

  • Methodological Answer : Solubility studies show that this compound dissolves well in aromatic solvents (toluene), chlorinated solvents (DCM), and oxygenated solvents (DMSO, NMP). Solubility increases with temperature, e.g., in methanol, solubility rises from 0.12 mol/kg at 283.15 K to 0.45 mol/kg at 328.15 K . Pre-screening solvents using the modified Apelblat equation can predict solubility behavior .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to its irritant properties (R36/37/38). Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes with water for 15 minutes (S26) and wash skin thoroughly. Store in airtight containers away from moisture to prevent hydrolysis .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Key techniques include:
  • Melting point : Confirm purity (96–98°C) .
  • FTIR : Peaks at 1850 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl) .
  • NMR : ¹³C signals at δ 165 ppm (anhydride carbonyl) and δ 130–140 ppm (aromatic carbons) .

Advanced Research Questions

Q. How can solubility discrepancies in literature be resolved for this compound?

  • Methodological Answer : Discrepancies (e.g., boiling points reported as 290°C vs. 299.8±13.0°C ) arise from measurement techniques (static vs. dynamic methods). Validate data using differential scanning calorimetry (DSC) for thermal properties and gas chromatography for purity analysis. Cross-reference with computational models (e.g., COSMO-RS) to predict solvent interactions .

Q. What strategies improve separation of this compound from its structural isomer (3-chlorophthalic anhydride)?

  • Methodological Answer : Leverage differences in solubility: this compound is more soluble in methyl acetate than its isomer. Use fractional crystallization at controlled cooling rates (e.g., 0.5°C/min) in tert-amyl alcohol. Monitor separation efficiency via HPLC with a C18 column and UV detection at 254 nm .

Q. How does this compound participate in polymer modification, and what analytical methods assess its incorporation?

  • Methodological Answer : It reacts with amine-terminated poly(arylene ether sulfone) (PAES) via ring-opening addition. Use a 5:1 molar excess of anhydride to amine at 80°C in NMP. Confirm modification via:
  • GPC : Increased molecular weight.
  • TGA : Enhanced thermal stability (decomposition >300°C) .

Q. What thermodynamic parameters govern this compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The Cl substituent activates the aromatic ring for electrophilic attack. Calculate activation energy (ΔG‡) via Arrhenius plots of reaction rates at varying temperatures (e.g., 40–100°C). In the Halex reaction (to synthesize 4-fluorophthalic anhydride), high-polarity solvents (DMF) and elevated temperatures (120°C) favor fluoride displacement .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electron density and frontier molecular orbitals. Parameters like LogP (2.19 ) predict solubility in biphasic systems. Correlate HOMO-LUMO gaps with experimental reaction rates to identify optimal catalysts .

Q. What experimental designs mitigate hydrolysis of this compound during storage or reactions?

  • Methodological Answer :
    Store under inert gas (N₂/Ar) with molecular sieves. In reactions, use aprotic solvents (THF) and avoid aqueous workup unless hydrolysis is intentional. Monitor hydrolysis via pH titration (carboxylic acid formation) or ¹H NMR (disappearance of anhydride peaks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.